N1-(2-morpholinoethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O8S/c24-17(19-5-6-21-7-10-30-11-8-21)18(25)20-13-16-22(9-12-31-16)32(28,29)15-3-1-14(2-4-15)23(26)27/h1-4,16H,5-13H2,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWRZKJDRWXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-morpholinoethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of anti-fibrotic effects and modulation of the TGF-beta signaling pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholino group, an oxazolidine moiety, and a nitrophenyl sulfonyl group. Its molecular formula is C₁₈H₂₃N₅O₅S, with a molecular weight of approximately 397.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects primarily through the inhibition of the TGF-beta signaling pathway, which is crucial in fibrosis development. By modulating this pathway, the compound could potentially reduce fibrotic responses in various tissues.
Anti-Fibrotic Effects
Studies have demonstrated that this compound exhibits significant anti-fibrotic activity. This is particularly relevant in conditions such as liver fibrosis and pulmonary fibrosis. The compound's ability to inhibit TGF-beta signaling plays a central role in this activity.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology.
Case Studies
- Liver Fibrosis Model : In a murine model of liver fibrosis, administration of the compound resulted in a marked reduction in collagen deposition and improved liver function parameters compared to control groups.
- Pulmonary Fibrosis : A study involving bleomycin-induced pulmonary fibrosis showed that treatment with the compound significantly reduced lung inflammation and fibrosis markers, demonstrating its therapeutic potential in respiratory diseases.
Data Tables
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for research in pharmacology and medicinal chemistry:
1. Enzyme Inhibition
- Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects against diseases characterized by dysregulated metabolism, potentially offering new avenues for drug development.
2. Receptor Binding
- The structure of N1-(2-morpholinoethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suggests it may interact with various receptors. Such interactions could modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
3. Antimicrobial Activity
- There are indications of antimicrobial properties, suggesting that this compound may affect bacterial growth or survival. This potential opens up possibilities for its use in developing new antimicrobial agents.
Medicinal Chemistry
The compound's unique structure allows for the exploration of various modifications to enhance its biological activity. Researchers can investigate structure-activity relationships (SAR) to optimize its efficacy and selectivity against target enzymes or receptors.
Cancer Research
Given its potential for enzyme inhibition and receptor binding, this compound could be explored as a candidate for cancer therapeutics. Studies focusing on its anticancer properties could reveal significant insights into its effectiveness against different cancer cell lines.
Drug Development
The compound's ability to interact with biological targets makes it a valuable candidate in drug discovery programs aimed at developing new therapeutic agents for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Based on structural analogs (e.g., ), the formula is inferred as C₂₀H₂₇N₅O₈S (exact mass ~521.5 g/mol).
- Functional Groups : Morpholine (electron-rich amine), sulfonyl group (electron-withdrawing), and nitro group (strongly electron-withdrawing).
Comparison with Similar Oxalamide Derivatives
Structural Comparison
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The target compound’s 4-nitrophenylsulfonyl group distinguishes it from most analogs, which use simpler aryl/heteroaryl or alkyl groups (e.g., chloro, methoxy).
- The morpholinoethyl substituent contrasts with adamantane () or piperidine/thiazole () groups, impacting solubility and steric bulk .
Physicochemical and Analytical Properties
Data from analogs provide insights into expected properties:
Preparation Methods
Synthetic Route Design and Strategic Considerations
Retrosynthetic Analysis
The compound’s structure decomposes into three primary building blocks:
- Morpholinoethylamine backbone : Provides the N1-substituted oxalamide moiety.
- Oxazolidine core : Serves as the central heterocyclic scaffold.
- 4-Nitrophenylsulfonyl group : Introduces electrophilic reactivity for downstream functionalization.
A convergent synthesis strategy is preferred, with independent preparation of the oxazolidine-sulfonamide intermediate (Component A) and the morpholinoethyl-oxalamide fragment (Component B), followed by coupling.
Stepwise Synthetic Methodologies
Synthesis of Component A: 3-((4-Nitrophenyl)Sulfonyl)Oxazolidin-2-yl)Methylamine
Oxazolidine Ring Formation
The oxazolidine core is constructed via cyclization of 2-amino-1,3-propanediol derivatives. In a representative protocol:
- Reactants : 2-Chloroethylamine hydrochloride (1.2 eq), glyceraldehyde (1.0 eq)
- Conditions : Reflux in toluene (48 h, Dean-Stark trap)
- Yield : 78% (HPLC purity >95%)
Sulfonylation at C3 Position
The 4-nitrophenylsulfonyl group is introduced using 4-nitrobenzenesulfonyl chloride (1.5 eq) under Schotten-Baumann conditions:
# Simplified reaction equation
Oxazolidine + 4-NO₂C₆H₄SO₂Cl → Oxazolidine-SO₂C₆H₄NO₂ + HCl
Synthesis of Component B: N1-(2-Morpholinoethyl)Oxalamide
Oxalyl Chloride Activation
Morpholinoethylamine (1.0 eq) is treated with oxalyl chloride (1.1 eq) under anhydrous conditions:
- Solvent : Dry THF, N₂ atmosphere
- Temperature : -10°C (salt-ice bath)
- Reaction Time : 3 h
- Intermediate : N1-(2-Morpholinoethyl)oxalyl chloride (used in situ)
Critical Process Optimization Parameters
Solvent Effects on Coupling Efficiency
Comparative studies reveal significant yield variations across solvent systems:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 68 | 98.2 |
| THF | 7.5 | 41 | 91.5 |
| Acetonitrile | 37.5 | 53 | 95.8 |
| Dichloroethane | 10.4 | 58 | 93.1 |
Polar aprotic solvents like DMF optimize reactivity by stabilizing the transition state through dipole interactions.
Advanced Purification Techniques
Chromatographic Methods
Preparative HPLC conditions for final product purification:
- Column : XBridge BEH C18, 5 μm, 19×250 mm
- Mobile Phase :
- A: 0.1% TFA in H₂O
- B: 0.1% TFA in MeCN
- Gradient : 20-65% B over 25 min
- Flow Rate : 12 mL/min
- Detection : 254 nm
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves multi-step reactions, including:
Sulfonylation : Introducing the 4-nitrophenylsulfonyl group to the oxazolidine ring under anhydrous conditions.
Amide coupling : Using carbodiimides (e.g., DCC) or activating agents (e.g., HOBt) to form the oxalamide linkage between morpholinoethyl and oxazolidine moieties .
- Optimization strategies :
- Temperature control : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like morpholine .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for sulfonylation .
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
Q. Which spectroscopic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C-NMR identifies proton environments (e.g., morpholine CH₂ groups at δ 2.4–3.1 ppm, sulfonyl aromatic protons at δ 7.8–8.2 ppm) .
- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1670 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₃₀N₄O₇S: 530.2) .
Q. What initial biological assays are suitable for evaluating therapeutic potential?
- Enzyme inhibition assays : Test against bacterial targets (e.g., RNA polymerase for oxazolidinone derivatives) using fluorometric or colorimetric substrates .
- Antimicrobial susceptibility testing : Determine MIC (Minimum Inhibitory Concentration) in Gram-positive pathogens (e.g., S. aureus) via broth microdilution .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance bioactivity?
- Substituent modifications :
- Replace the 4-nitrophenylsulfonyl group with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme-binding affinity .
- Vary morpholinoethyl chain length to optimize pharmacokinetic properties (e.g., logP) .
- Assay design :
- Parallel synthesis of derivatives followed by high-throughput screening (HTS) against target enzymes .
- Use molecular docking to prioritize substituents with favorable binding energies (e.g., Glide SP scoring) .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling :
- Measure plasma stability (e.g., liver microsome assays) to identify metabolic liabilities (e.g., morpholine oxidation) .
- Formulation adjustments :
- Encapsulate the compound in PEGylated liposomes to improve bioavailability if poor solubility is observed in vivo .
- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .
Q. What computational approaches predict binding modes with target enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial ribosomes (e.g., 50S subunit) .
- Molecular Dynamics (MD) simulations :
- Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and key residue interactions (e.g., hydrogen bonds with His123) .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for SAR-guided derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition data across studies?
- Assay standardization :
- Control variables like buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, which affect sulfonyl group reactivity .
- Orthogonal validation :
- Confirm inhibitory activity using both fluorescence polarization (FP) and ITC (Isothermal Titration Calorimetry) .
- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific artifacts .
Methodological Resources
- Synthetic protocols : Optimized reaction conditions from analogous oxazolidinone derivatives .
- Spectroscopic libraries : PubChem CID-specific NMR/IR data for structural validation .
- Computational tools : Open-source MD software (GROMACS) and licensed docking suites (Schrödinger) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
